molecular formula C10H10O4S B8374150 2-Acetylthio-3-methoxybenzoic acid

2-Acetylthio-3-methoxybenzoic acid

Cat. No. B8374150
M. Wt: 226.25 g/mol
InChI Key: VNUQOLNYYXBRST-UHFFFAOYSA-N
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Patent
US04347246

Procedure details

A solution of 2-mercapto-3-methoxybenzoic acid (14.6 g, 79 mmol), acetic anhydride (9.7 g, 95 mmol) and glacial acetic acid (35 ml) was refluxed 15 minutes, then cooled and poured into dilute hydrochloric acid.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](OC(=O)C)(=[O:15])[CH3:14].Cl>C(O)(=O)C>[C:13]([S:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
Smiles
C(C)(=O)SC1=C(C(=O)O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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